![molecular formula C6H5N7S B1323028 3-(1H-ピラゾール-5-イル)[1,2,4]トリアゾロ[3,4-b][1,3,4]-チアジアゾール-6-アミン CAS No. 1007469-54-6](/img/structure/B1323028.png)

3-(1H-ピラゾール-5-イル)[1,2,4]トリアゾロ[3,4-b][1,3,4]-チアジアゾール-6-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

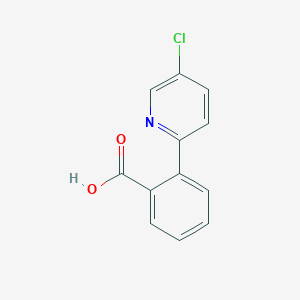

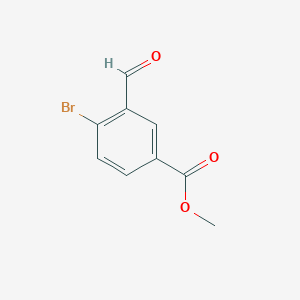

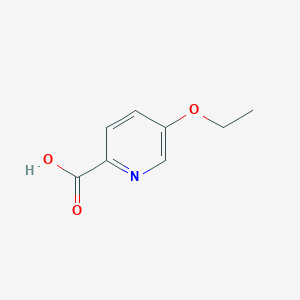

3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine is a useful research compound. Its molecular formula is C6H5N7S and its molecular weight is 207.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗ウイルス活性

この化合物は、in vitro研究において抗ウイルス特性を示すことが期待されています。 ある研究では、コロナウイルスに対して顕著な活性を示す誘導体の合成が強調されました 。ウイルス複製を標的とする能力により、抗ウイルス薬開発のさらなる研究のための有望な候補となります。

抗腫瘍活性

同じ誘導体セットは、抗腫瘍活性も示しました。 作用機序は、細胞分裂において重要なプロセスであるチューブリン重合の阻害であることが明らかになりました 。これは、特に急速に分裂する腫瘍細胞を標的とする癌治療における可能性を示唆しています。

抗癌剤

化合物のコア構造である1,3,4-チアジアゾール誘導体は、その細胞毒性について広く研究されてきました。 それらは、DNA複製プロセスを阻害し、それによって癌細胞の複製を阻害することが知られています 。これは、新しい抗癌剤の探索において、それらを貴重な存在にしています。

チューブリン重合阻害

チューブリン重合の阻害は、重要な治療メカニズムです。それは、細胞分裂に不可欠な微小管の形成を防ぎます。 このメカニズムは、特に癌細胞の増殖を阻止するのに役立つため、抗癌剤設計の標的となっています .

抗菌活性

1,3,4-チアジアゾール構造を持つ化合物は、抗菌効果を含む幅広い治療活性と関連付けられています。 これは、私たちの化合物を改変して、さまざまな細菌感染に対する有効性を高めることができることを示唆しています .

抗真菌活性

抗菌特性と同様に、1,3,4-チアジアゾール誘導体は、抗真菌活性も示しています。 これは、免疫不全患者にとって大きな懸念事項である真菌感染の治療に、化合物を用いる可能性を開きます .

鎮痛および抗炎症特性

化合物のコア構造は、鎮痛および抗炎症特性を示す他の分子と関連しています。 これは、さまざまな医学的状態において重要な、疼痛管理および炎症制御における可能性のある用途を示しています .

抗痙攣効果

1,3,4-チアジアゾールの誘導体は、抗痙攣効果について調べられています。 これは、問題の化合物が、てんかん発作の新しい治療法を開発するための出発点になる可能性があることを示唆しています .

将来の方向性

The future directions for research on this compound could involve further exploration of its biological activities, such as its antiviral and antitumoral activity . Additionally, its potential applications as a metal-free detonating substance could be explored, given its excellent thermal stability and high positive heats of formation .

作用機序

Target of Action

The primary target of the compound 3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine is tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton. They play a crucial role in many cellular processes, including mitosis, intracellular transport, and maintenance of cell shape .

Mode of Action

The compound interacts with its target, tubulin, by inhibiting its polymerization . This interaction disrupts the formation of microtubules, leading to cell cycle arrest and ultimately cell death . The compound’s antitumoral activity is primarily due to this mechanism .

Biochemical Pathways

The inhibition of tubulin polymerization affects several biochemical pathways. Most notably, it disrupts the mitotic spindle formation , which is crucial for cell division . This disruption leads to cell cycle arrest at the metaphase-anaphase transition, preventing the cell from dividing and leading to cell death .

Result of Action

The result of the compound’s action is the inhibition of cell division and the induction of cell death . This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell division, such as cancer .

生化学分析

Biochemical Properties

3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, this compound has been found to inhibit tubulin polymerization, which is essential for cell division . Additionally, it interacts with various kinases, modulating their activity and thereby affecting cell signaling pathways . The nature of these interactions is primarily through binding to the active sites of these enzymes, leading to inhibition or activation depending on the context.

Cellular Effects

The effects of 3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by disrupting the cell cycle and inhibiting DNA replication . This compound also affects cell signaling pathways, particularly those involved in cell proliferation and survival . Furthermore, it influences gene expression by modulating transcription factors and other regulatory proteins . These effects collectively contribute to its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, 3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as kinases and tubulin, leading to their inhibition . This binding is facilitated by the unique structure of the compound, which allows it to fit into the active sites of these enzymes. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular processes, such as cell division and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine have been observed to change over time. The compound is relatively stable, with minimal degradation over extended periods . Its long-term effects on cellular function can vary. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites . These metabolites can then be excreted through the kidneys. The compound also affects metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of 3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine within cells and tissues are facilitated by various transporters and binding proteins . It is primarily transported through the bloodstream, where it binds to plasma proteins . Within cells, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects . The compound’s distribution is influenced by its lipophilicity, which allows it to cross cell membranes and reach its target sites .

Subcellular Localization

The subcellular localization of 3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine is critical for its activity. It has been found to localize primarily in the nucleus and mitochondria . In the nucleus, it interacts with DNA and transcription factors, modulating gene expression . In the mitochondria, it affects the mitochondrial membrane potential and induces apoptosis . The compound’s localization is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments .

特性

IUPAC Name |

3-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N7S/c7-5-12-13-4(3-1-2-8-9-3)10-11-6(13)14-5/h1-2H,(H2,7,12)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXJQBFOMCSIAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C2=NN=C3N2N=C(S3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1322953.png)